4-Methylthiophene-2-carboxylic acid

Description

The exact mass of the compound 4-Methylthiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

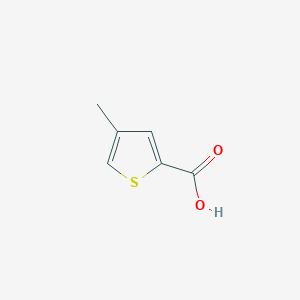

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIVJGQMXZZPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383233 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-78-1 | |

| Record name | 4-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylthiophene-2-carboxylic acid CAS 14282-78-1 properties

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) .

A Versatile Bioisostere for Drug Discovery & Scaffold Design

Abstract

4-Methylthiophene-2-carboxylic acid (4-MTCA) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a bioisostere for benzoic acid moieties. Its structural utility lies in the thiophene ring’s ability to modulate lipophilicity (

Chemical Profile & Physicochemical Properties

| Property | Data | Notes |

| CAS Number | 14282-78-1 | Distinct from isomer 3-methyl-2-acid (CAS 23806-24-8) |

| IUPAC Name | 4-Methylthiophene-2-carboxylic acid | |

| Molecular Formula | ||

| Molecular Weight | 142.18 g/mol | Fragment-based drug design (FBDD) friendly |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 122–126 °C | Literature range; high purity samples may be sharp |

| pKa (Calc) | ~3.9 – 4.2 | More acidic than benzoic acid (pKa 4.[1][2][3][4]2) due to S-heteroatom |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water without ionization |

Synthesis & Manufacturing

Strategic Analysis of Regioselectivity

The synthesis of 4-MTCA presents a classic regioselectivity challenge. The starting material, 3-methylthiophene , has two

-

Position 2 (C2): Sterically hindered by the adjacent methyl group.

-

Position 5 (C5): Sterically accessible.

Expert Insight: Using a bulky base like Lithium Diisopropylamide (LDA) at low temperatures kinetically favors deprotonation at the less hindered C5 position . Upon quenching with

-

Note: Using smaller bases (e.g.,

-BuLi) or higher temperatures can lead to thermodynamic equilibration or mixtures of C2/C5 isomers.

Validated Synthetic Protocol (Self-Validating)

Objective: Synthesis of 4-Methylthiophene-2-carboxylic acid via regioselective lithiation.

Reagents:

-

3-Methylthiophene (1.0 equiv)

-

LDA (1.1 equiv, 1.0 M in THF/Hexanes)

-

Dry THF (Anhydrous)

-

Dry

(Solid or gas) -

HCl (2M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.

-

Cooling: Cool the THF to -78 °C (Acetone/Dry Ice bath).

-

Lithiation: Add LDA solution dropwise over 20 minutes. Maintain temperature < -70 °C.

-

Addition: Add 3-Methylthiophene dropwise. Stir at -78 °C for 1 hour.

-

Validation Point: The solution typically turns yellow/orange, indicating formation of the lithiated species.

-

-

Carboxylation: Bubble excess dry

gas through the solution (or pour onto crushed dry ice) for 30 minutes. Allow the mixture to warm to room temperature (RT). -

Quench & Workup:

-

Quench with water.

-

Critical Extraction: Wash the basic aqueous layer with Diethyl Ether (

) to remove unreacted starting material (3-methylthiophene). Discard organic layer. -

Acidify the aqueous layer to pH ~2 with 2M HCl. The product will precipitate.[4]

-

Extract the acidic aqueous layer with Ethyl Acetate (

).

-

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthetic Workflow Diagram

Caption: Regioselective synthesis pathway via steric control of lithiation at the C5 position.

Analytical Characterization (QC Standards)

To ensure the correct isomer (4-methyl vs. 3-methyl) has been isolated, the following spectroscopic signatures must be verified.

| Technique | Parameter | Expected Signal | Interpretation |

| Solvent | DMSO- | ||

| Broad Singlet (1H) | Carboxylic acid proton (-COOH). | ||

| Doublet/Multiplet (1H) | H5 proton (adjacent to S). | ||

| Singlet/Broad (1H) | H3 proton (isolated between S and Me). | ||

| Singlet (3H) | Methyl group at C4. | ||

| Carbonyl | ~163.4 ppm | Carboxylic acid carbon. | |

| Aromatic | ~138.7, 135.4, 134.6, 129.1 | Thiophene ring carbons.[5] | |

| Aliphatic | ~15.7 ppm | Methyl carbon.[5] |

Differentiation Note: The 3-methyl isomer (3-methylthiophene-2-carboxylic acid) typically shows a methyl shift slightly further downfield due to the proximity of the electron-withdrawing carboxyl group (ortho-effect).

Medicinal Chemistry Applications

Bioisosterism Strategy

4-MTCA is a classic phenyl bioisostere . Replacing a benzoic acid moiety with 4-methylthiophene-2-carboxylic acid offers:

-

Altered Bond Angles: The thiophene internal angle (~92°) is sharper than phenyl (120°), potentially optimizing fit in curved hydrophobic pockets.

-

Electronic Modulation: Thiophene is electron-rich (excess

-density), allowing for stronger cation- -

Metabolic Blocking: The methyl group at C4 blocks a potential site of metabolic oxidation (P450 hydroxylation), extending half-life (

).

Common Derivatization Pathways

This scaffold is rarely used as a "naked" acid. It serves as a core for:

-

Amide Coupling: Reaction with amines (using HATU/EDC) to form kinase inhibitors.

-

Suzuki-Miyaura Coupling: If halogenated (e.g., bromination at C5), it becomes a linker between biaryl systems.

-

Curtius Rearrangement: Conversion of the acid to an amine (via acyl azide) to access 2-amino-4-methylthiophene derivatives.

Safety & Handling (EHS)

| Hazard Class | Code | Description | Precaution |

| Skin Sensitization | H317 | May cause allergic skin reaction. | Wear nitrile gloves; double glove if handling solutions. |

| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles (ANSI Z87.1). |

| Storage | P403 | Store in well-ventilated place. | Keep container tightly closed; hygroscopic. |

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust.

-

In case of skin contact: Wash with copious soap and water. Do not use ethanol (may increase absorption).

References

-

Regioselective Lithiation: Royal Society of Chemistry (RSC). Electronic Supplementary Information: General experimental procedure for the synthesis of carboxylic acids from alkynes and heterocycles.

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

Physicochemical Data: PubChem Compound Summary for CID 2794584, 4-Methylthiophene-2-carboxylic acid.[6]

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for CAS 14282-78-1.

Sources

- 1. prepchem.com [prepchem.com]

- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylthiophene-2-carboxylic acid molecular weight and formula

[1]

Executive Summary

4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis. Distinguished by its thiophene core and specific methyl substitution, it serves as a bioisostere for phenyl rings in drug design, offering altered lipophilicity and metabolic stability profiles. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards, designed for researchers requiring high-purity precursors for lead optimization.

Part 1: Fundamental Chemical Identity & Physicochemical Profiling

The precise characterization of 4-Methylthiophene-2-carboxylic acid is essential for stoichiometric accuracy in downstream coupling reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling).

Core Chemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | 4-Methylthiophene-2-carboxylic acid |

| Common Synonyms | 3-Methylthiophene-5-carboxylic acid; 4-Methyl-2-thenoic acid |

| CAS Number | 14282-78-1 |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

| Exact Mass | 142.00885 Da |

| SMILES | CC1=CSC(=C1)C(=O)O |

| Appearance | Off-white to light brown solid |

| Melting Point | 118–126 °C (Literature range; high purity typically 124–125 °C) |

| pKa | ~3.5 (Predicted; thiophene acids are stronger than benzoic acid) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water |

Structural Equivalence Note

Researchers must note the symmetry-based nomenclature equivalence: 4-methylthiophene-2-carboxylic acid is structurally identical to 3-methylthiophene-5-carboxylic acid .

-

Explanation: Numbering the thiophene ring starts at the sulfur (position 1). If the methyl group is at position 3, the most reactive site for electrophilic substitution or lithiation (sterically accessible) is position 5. Upon carboxylation at C5, the molecule is re-numbered to give the carboxyl group the lowest locant (C2), resulting in the 4-methyl-2-carboxy designation.

Part 2: Synthetic Pathways & Manufacturing Protocols

Two primary routes exist for the synthesis of 4-Methylthiophene-2-carboxylic acid: Regioselective Lithiation (preferred for lab-scale) and Oxidation (preferred for scale-up from aldehyde precursors).

Pathway Visualization

Figure 1: Dual synthetic pathways for 4-Methylthiophene-2-carboxylic acid showing the direct lithiation route and the oxidation route.

Protocol A: Regioselective Lithiation of 3-Methylthiophene

This method utilizes the steric difference between the C2 and C5 positions of 3-methylthiophene. While C2 is electronically activated, it is sterically hindered by the adjacent methyl group. Using a bulky base like LDA favors deprotonation at the less hindered C5 position.

Reagents:

-

3-Methylthiophene (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq)

-

Dry CO₂ (gas or solid)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon/Nitrogen. Add dry THF.

-

Deprotonation: Cool the THF to -78 °C. Add LDA (freshly prepared or commercial solution) dropwise.

-

Substrate Addition: Add 3-methylthiophene dropwise to the cold LDA solution. Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of the thienyllithium species.

-

Carboxylation: Bubble dry CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes. Allow the mixture to warm to room temperature.

-

Quench & Workup: Quench with water. Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH ~2 using 1M HCl.

-

Isolation: Extract the precipitated acid with Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield an off-white solid.

Expected Yield: 40–50% (Regioselectivity issues may produce minor amounts of the 3-methyl-2-carboxy isomer, which is removed during recrystallization).

Part 3: Analytical Characterization (QC/QA)

Validation of the synthesized compound is critical to ensure the correct isomer was obtained.

Nuclear Magnetic Resonance (NMR) Specifications

The following data distinguishes the 4-methyl isomer from the 3-methyl-2-carboxy isomer.

| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 12.96 | Singlet (Broad) | -COOH |

| 7.53 – 7.56 | Multiplet | C5-H (Adjacent to S) | ||

| 7.47 | Singlet | C3-H (Between S and Me) | ||

| 2.23 | Singlet | -CH ₃ | ||

| ¹³C NMR | DMSO-d₆ | 163.4 | - | C =O (Acid) |

| 138.7 | - | C4 (Ipso to Me) | ||

| 135.4 | - | C2 (Ipso to COOH) | ||

| 134.6 | - | C5 | ||

| 129.1 | - | C3 | ||

| 15.7 | - | -C H₃ |

Note: In the 3-methyl-2-carboxylic acid isomer, the methyl signal would appear slightly downfield due to the proximity to the electron-withdrawing carboxyl group, and the coupling constants between aromatic protons would differ (d, J=5.2 Hz).

Analytical Decision Tree

Figure 2: NMR-based decision tree for distinguishing the 4-methyl isomer from the 3-methyl regioisomer.

Part 4: Applications in Drug Development

Bioisosterism in Medicinal Chemistry

4-Methylthiophene-2-carboxylic acid is frequently used to replace benzoic acid moieties in lead compounds.

-

Electronic Effects: The thiophene ring is electron-rich (π-excessive) compared to benzene, potentially increasing cation-π interactions with receptor binding sites.

-

Steric Profile: The 4-methyl group provides a specific steric vector that can fill hydrophobic pockets (e.g., in kinase inhibitors) or block metabolic oxidation at the thiophene ring.

Case Study: BoNTAe Inhibitors

Research has identified derivatives of 4-methylthiophene-2-carboxylic acid as potent inhibitors of Botulinum Neurotoxin Serotype A Endopeptidase (BoNTAe).[3] The acid serves as the scaffold for generating hydroxamic acid derivatives that chelate the active site Zinc ion.

Agrochemical Intermediates

The compound is a key intermediate in the synthesis of sulfonylurea herbicides and specific fungicides, where the thiophene core confers improved environmental degradation profiles compared to phenyl analogs.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if storing for extended periods to prevent slow oxidation or decarboxylation.

-

Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate.

References

-

PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information for: Carboxylation of thiophenes. RSC Advances. Retrieved from [Link]

-

Pang, Y-P., et al. (2009). Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design. PLoS ONE, 4(11): e7730. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Technical Safety & Handling Guide: 4-Methylthiophene-2-carboxylic Acid

Topic: 4-Methylthiophene-2-carboxylic Acid Chemical Safety Data Sheet (SDS) Content Type: Technical Safety & Handling Guide Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals

Executive Summary

4-Methylthiophene-2-carboxylic acid (CAS 14282-78-1) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and bioisosteres of benzoic acid derivatives.[1][2][3][4][5] While formally classified as an irritant, its handling requires specific attention to its acidic nature and potential for sublimation or dust formation during scale-up. This guide synthesizes standard SDS data with field-proven operational protocols to ensure safety and experimental success.

Part 1: Chemical Identity & Physicochemical Profile

The Molecular Fingerprint Understanding the physical state is the first line of defense. Unlike its liquid aldehyde precursor, this acid is a solid that can generate irritant dust. Its pKa (approx. 3.5–4.0) makes it stronger than acetic acid, necessitating corrosion-resistant seals in process equipment.

| Property | Data | Technical Note |

| CAS Number | 14282-78-1 | Distinct from the methyl ester (CAS 28686-90-0) |

| Molecular Formula | C₆H₆O₂S | Thiophene ring imparts lipophilicity |

| Molecular Weight | 142.18 g/mol | Useful for stoichiometry calculations |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation |

| Melting Point | 122–126 °C | Sharp MP indicates high purity (>98%) |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; dissolves in aqueous base |

| Acidity (pKa) | ~3.8 (Predicted) | Requires base (e.g., NaHCO₃) for aqueous extraction |

Part 2: Hazard Assessment & Toxicology (Mechanistic Insight)

GHS Classification: WARNING Signal Word:WARNING

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Acidic protons react with skin moisture, lowering local pH and denaturing epidermal proteins. |

| H319 | Causes serious eye irritation | High lipophilicity allows rapid corneal penetration, followed by acid-induced irritation. |

| H335 | May cause respiratory irritation | Dust inhalation targets mucous membranes; thiophene moiety may trigger sensitization in rare cases. |

Toxicological Context: While acute toxicity data (LD50) is often extrapolated from analogous thiophene acids, the primary risk in a research setting is cumulative mucosal irritation . The thiophene ring is generally stable, but metabolic activation (in vivo) can lead to reactive sulfoxides; thus, standard PPE is non-negotiable.

Part 3: Operational Safety & Handling Protocols

The "Self-Validating" Workflow Safety is not just PPE; it is a logical workflow that prevents exposure. The following protocol integrates safety checks directly into the experimental procedure.

Protocol A: Safe Handling & Purification (Recrystallization)

Context: Purifying 10g+ batches often generates fine dust.

-

Engineering Controls:

-

Mandatory: Fume hood with face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats; thiophene derivatives can accumulate static charge.

-

-

PPE Configuration:

-

Nitrile gloves (0.11 mm) are sufficient for incidental contact.

-

Critical: Safety glasses with side shields (goggles preferred if working with fine powder).

-

-

Step-by-Step Purification:

-

Dissolution: Dissolve crude acid in hot Ethanol/Water (ratio ~8:2). Check: If solution is dark, treat with activated charcoal.

-

Filtration: Filter hot. Safety Check: Ensure receiving flask is clamped; hot solvent vapors are flammable.

-

Crystallization:[6] Allow to cool slowly. Rapid cooling traps solvent inclusions.

-

Isolation: Vacuum filter. Wash the cake with cold water to remove residual acidity.

-

Validation: Measure pH of the filtrate. If pH < 3, residual acid is high; neutralize waste stream before disposal.

-

Protocol B: Emergency Response (Spill Logic)

Scenario: 5g bottle drops and shatters on the floor.

-

Isolate: Evacuate immediate area (dust risk).

-

Neutralize: Do not sweep dry. Cover with Sodium Bicarbonate or Soda Ash to neutralize the acid.

-

Collect: Dampen with water (mist) to suppress dust, then sweep up the paste.

-

Verify: Wipe surface with wet paper towel; check with pH paper to ensure neutral surface.

Part 4: Synthesis & Reactivity Context

Reactivity Profile: 4-Methylthiophene-2-carboxylic acid is stable under ambient conditions but incompatible with strong oxidizing agents (risk of sulfoxide/sulfone formation or ring opening).

Synthesis Pathways Diagram The following diagram illustrates the two primary routes to access this compound, highlighting the safety checkpoints (e.g., CO₂ pressure or oxidant handling).

Figure 1: Synthesis pathways for 4-Methylthiophene-2-carboxylic acid. Route A requires careful temperature control during oxidation. Route B involves an acidification step that generates heat.

Part 5: Storage & Disposal

-

Storage: Store in a cool, dry place. Keep container tightly closed. Segregate from oxidizers.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: This compound contains Sulfur; incineration will generate SOx gases, requiring a scrubber.

References

-

PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid (Compound).[1][2][3][4][6][7][8][9] National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiophene derivatives. Retrieved February 12, 2026, from [Link]

Sources

- 1. 4-Methylthiophene-2-carboxylic acid | CAS 14282-78-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Methyl-2-thiophenecarboxylic acid | 14282-78-1 [chemicalbook.com]

- 3. 4-Methyl-2-thiophenecarboxylic acid price,buy 4-Methyl-2-thiophenecarboxylic acid - chemicalbook [m.chemicalbook.com]

- 4. 4-甲基噻吩-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 7. 14282-78-1|4-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-メチルチオフェン-2-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

Difference between 4-methyl and 5-methylthiophene-2-carboxylic acid

The following technical guide details the structural, synthetic, and functional distinctions between 4-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid .

Comparative Analysis for Drug Discovery & Synthetic Chemistry

Executive Summary

In medicinal chemistry, the precise placement of a methyl group on a thiophene scaffold can drastically alter metabolic stability, potency, and synthetic accessibility. While 4-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid are constitutional isomers sharing the formula C₆H₆O₂S, they function as distinct chemical entities.

-

5-Methylthiophene-2-carboxylic acid is the "linear" isomer, where the methyl group blocks the reactive

-position (C5). It is chemically robust and often used to improve metabolic stability by blocking P450 oxidation sites. -

4-Methylthiophene-2-carboxylic acid retains an open

-position (C5), making it highly reactive toward further functionalization (e.g., halogenation, arylation). It serves as a versatile scaffold for "growing" molecules in fragment-based drug discovery.

Structural & Physical Properties[1][2]

The most reliable analytical method for distinguishing these isomers is

Table 1: Comparative Physicochemical Data

| Property | 4-Methylthiophene-2-carboxylic acid | 5-Methylthiophene-2-carboxylic acid |

| Structure | Methyl at C4 (meta-like to COOH) | Methyl at C5 (para-like to COOH) |

| CAS Number | 14282-78-1 | 1918-79-2 |

| Melting Point | 122 – 126 °C [1] | 135 – 138 °C [2] |

| pKa (Predicted) | ~3.4 – 3.5 (More acidic) | ~3.71 (Less acidic) [3] |

| Meta-coupling ( | Ortho-coupling ( | |

| Key Reactivity | C5 (Alpha) is open and highly nucleophilic. | C5 is blocked ; C3/C4 (Beta) are less reactive. |

Electronic Analysis

-

Acidity (pKa): The 5-methyl group exerts a direct electron-donating effect (via resonance and induction) into the carbonyl system, destabilizing the carboxylate anion and raising the pKa (making it less acidic). In the 4-methyl isomer, the methyl group is in a meta-like position, exerting a weaker inductive effect, resulting in a slightly more acidic compound closer to unsubstituted thiophene-2-carboxylic acid.

-

NMR Distinction: The coupling constant

is definitive. A

Synthetic Pathways[3][4][5]

The synthesis of these isomers relies on the regioselectivity of lithiation .[1] Thiophene protons at the

The "Alpha-Lithiation" Rule

-

To make the 5-methyl isomer: Start with 2-methylthiophene . The only available

-proton is at C5. Lithiation occurs exclusively at C5. -

To make the 4-methyl isomer: Start with 3-methylthiophene . There are two

-protons (C2 and C5). However, C2 is sterically hindered by the adjacent methyl group. Kinetic lithiation (e.g., with LDA or

Figure 1: Divergent synthetic pathways based on starting material selection. Note that lithiation of 3-methylthiophene at C5 yields the 4-methyl-2-acid isomer after IUPAC renumbering.

Reactivity & Applications in Drug Design

4-Methylthiophene-2-carboxylic acid (The "Growable" Scaffold)

-

Core Feature: The C5 position (

-carbon) is unsubstituted. -

Reactivity: The C5 position is the most nucleophilic site on the ring. It readily undergoes Electrophilic Aromatic Substitution (EAS) such as bromination, nitration, or formylation.

-

Application: Ideal for Fragment-Based Drug Discovery (FBDD) . A researcher can start with this acid and "grow" the molecule at the C5 position (e.g., via Suzuki coupling of a C5-bromide) to access 2,4,5-trisubstituted thiophenes.

-

Protocol Insight: Bromination of this acid with NBS yields 5-bromo-4-methylthiophene-2-carboxylic acid in near-quantitative yield [4].[2]

5-Methylthiophene-2-carboxylic acid (The "Blocker" Scaffold)

-

Core Feature: Both

-positions (C2 and C5) are substituted. -

Reactivity: The ring is deactivated toward

-substitution. EAS must occur at the -

Application: Used to block metabolic hot-spots . In many drugs, the unsubstituted

-position of a thiophene is a primary site for metabolic oxidation by Cytochrome P450, leading to reactive sulfoxides or ring opening. Placing a methyl group at C5 prevents this, extending the half-life ( -

Example: This scaffold appears as an impurity and structural analog in the synthesis of Factor Xa inhibitors like Rivaroxaban , where the thiophene ring orientation is critical for binding affinity [5].

References

-

Fisher Scientific. Safety Data Sheet: 4-Methylthiophene-2-carboxylic acid. (Accessed 2024).[3][4] Melting point cited as 124-125°C.

-

Sigma-Aldrich. Product Specification: 5-Methyl-2-thiophenecarboxylic acid. (Accessed 2024).[3][4] Melting point cited as 135-138°C.

-

PubChem. 5-Methylthiophene-2-carboxylic acid (CID 74713). National Library of Medicine.

-

Janda, K. D., et al. "Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase." PMC, 2009. Describes bromination of 4-methylthiophene-2-carboxylic acid.[5][6]

-

ChemicalBook. Rivaroxaban Impurity 51 (5-Methylthiophene-2-carboxylic acid).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride | 2901106-81-6 [smolecule.com]

- 6. Buy 3,4-Dibromo-5-methylthiophene-2-carboxylic acid [smolecule.com]

Methodological & Application

Application Note: Amide Coupling of 4-Methylthiophene-2-Carboxylic Acid

[1][2]

Part 1: Strategic Context & Mechanistic Analysis

The "Thiophene Effect" in Drug Design

4-Methylthiophene-2-carboxylic acid is a critical building block in medicinal chemistry, often serving as a bioisostere for para- or meta-substituted benzoic acids.[1] The thiophene ring offers unique advantages:

-

Electronic Profile: It is electron-rich (π-excessive), which influences the pKa and metabolic susceptibility of the final drug candidate.[1]

-

Geometry: The C–S–C bond angle (~92°) creates a different vector presentation of substituents compared to the phenyl ring (120°), potentially improving binding affinity in cryptic pockets.

Mechanistic Challenges in Coupling

While amide coupling is a routine transformation, this specific substrate presents distinct electronic behaviors that dictate reagent choice:

-

Reduced Electrophilicity: The thiophene ring is electron-donating. The 4-methyl group further donates electron density (via hyperconjugation) into the ring system. This makes the C2-carbonyl carbon less electrophilic than a standard benzoic acid.[1]

-

Consequence: Weak coupling reagents (e.g., carbodiimides like EDC without additives) may result in sluggish kinetics, especially with electron-deficient amines (e.g., anilines).

-

-

Steric Environment: The 4-methyl group is in a beta position relative to the carboxylate. While not as hindering as an ortho substituent, it creates a "steric wall" that can impede the approach of bulky amines.

-

Acid Stability: Unlike 3-aminothiophenes, 4-methylthiophene-2-carboxylic acid is chemically stable and does not suffer from spontaneous decarboxylation under standard coupling conditions.[1]

Part 2: Decision Matrix & Reagent Selection

To ensure experimental success, select the protocol based on your specific scale and amine partner.

Figure 1: Decision tree for selecting the optimal coupling protocol based on amine reactivity and reaction scale.

Part 3: Detailed Experimental Protocols

Method A: High-Throughput Discovery (HATU)

Best For: Small scale (<100 mg), valuable amines, rapid library synthesis. Mechanism: Generates a highly reactive At-ester intermediate.[1]

Materials:

-

Substrate: 4-Methylthiophene-2-carboxylic acid (1.0 equiv)[1][2]

-

Amine: 1.1 – 1.2 equiv[3]

-

Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Dissolution: In a 4 mL vial equipped with a stir bar, dissolve 4-methylthiophene-2-carboxylic acid (142 mg, 1.0 mmol) in DMF (3 mL).

-

Activation: Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol).

-

Observation: The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester.

-

-

Coupling: Add the amine (1.1 mmol).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: Spot TLC (50% EtOAc/Hexanes). If starting acid persists after 4h, heat to 50°C.

-

-

Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: Process/Scale-Up (T3P - Propanephosphonic Acid Anhydride)

Best For: Gram-scale, avoiding toxic byproducts, simple workup.[1] Advantage: T3P byproducts are water-soluble.[1]

Protocol:

-

Setup: Charge a flask with 4-methylthiophene-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 volumes).

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.

-

Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

-

Note: The reaction is exothermic. Maintain internal temp < 10°C during addition.

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Self-Validating Workup: Add water (10 volumes). Stir vigorously for 15 minutes. Separate layers.

-

Validation: The T3P byproducts stay in the aqueous layer. The product stays in EtOAc.

-

-

Wash: Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine) then sat. NaHCO₃.

Method C: The "Sledgehammer" (Acid Chloride)

Best For: Unreactive anilines, sterically hindered amines, or cost-critical manufacturing.

Protocol:

-

Chlorination: Suspend 4-methylthiophene-2-carboxylic acid (1.0 equiv) in DCM (dry). Add catalytic DMF (2 drops).

-

Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Gas Evolution: Expect vigorous bubbling (CO/CO₂).

-

-

Conversion: Stir at RT for 2 hours until gas evolution ceases and the solution becomes clear. Concentrate in vacuo to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

Part 4: Data Summary & Troubleshooting

Comparative Performance Table

| Feature | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |

| Reactivity | Very High | High | Extreme |

| Epimerization Risk | Low | Very Low | N/A (Substrate is achiral) |

| Byproduct Removal | Chromatography often req.[1] | Aqueous Wash | Evaporation/Wash |

| Cost | High | Moderate | Low |

| Moisture Sensitivity | Moderate | Low | High |

Troubleshooting Guide

Problem: Low Conversion with Aniline Derivatives

-

Root Cause:[4][5][3][6][7][8][9][10] The electron-rich thiophene ring reduces carbonyl electrophilicity, and the aniline is a poor nucleophile.

-

Solution: Switch to Method C (Acid Chloride). If using Method A, add DMAP (0.1 equiv) as a nucleophilic catalyst to form the highly reactive acyl-pyridinium species.

Problem: Emulsion during Workup (Method B)

-

Root Cause:[4][5][3][6][7][8][9][10] T3P salts can occasionally act as surfactants.

-

Solution: Add a small amount of MeOH (5%) to the organic layer before washing, or saturate the aqueous layer fully with NaCl.

Problem: "Stalling" at 80% Conversion

Part 5: References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 12029–12088. [1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.

-

Patterson, A. W., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles. Journal of Organic Chemistry , 76(21), 9169–9174.

-

PubChem. (2023). 4-Methylthiophene-2-carboxylic acid Compound Summary. National Library of Medicine .

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron , 61(46), 10827-10852.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 9. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 10. hepatochem.com [hepatochem.com]

Synthesis of 4-Methylthiophene-2-Carboxylic Acid via Grignard Reaction: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers and Drug Development Professionals

Abstract: 4-Methylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note provides a comprehensive, field-tested protocol for its synthesis utilizing the Grignard reaction. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure from reagent preparation to final product purification, and offer expert insights into critical process parameters. This guide is designed to be a self-validating system, complete with troubleshooting advice and characterization data to ensure reproducible, high-yield synthesis for researchers, chemists, and drug development professionals.

Introduction and Scientific Context

Thiophene-based carboxylic acids are privileged scaffolds in drug discovery, appearing in numerous pharmaceuticals due to their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] 4-Methylthiophene-2-carboxylic acid, in particular, serves as a key intermediate for synthesizing targeted insecticides and other biologically active molecules.[2]

The Grignard reaction is a robust and versatile C-C bond-forming method, ideal for the carboxylation of aryl and heteroaryl halides.[3] The reaction proceeds by transforming a weakly electrophilic organohalide into a strongly nucleophilic organomagnesium species (the Grignard reagent), which can then attack an electrophile like carbon dioxide.[4][5] This protocol details the specific application of this classic reaction for the efficient synthesis of the target compound from 2-bromo-4-methylthiophene.

Reaction Mechanism and Rationale

The synthesis is a two-step process: formation of the Grignard reagent, followed by carboxylation.[6]

-

Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-bromo-4-methylthiophene. This is a radical-mediated process occurring on the surface of the magnesium.[7] Anhydrous ether solvents, such as Tetrahydrofuran (THF), are critical as they coordinate with and stabilize the resulting organomagnesium species, preventing its decomposition.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (O=C=O). This forms a magnesium carboxylate salt.

-

Acidic Work-up: Subsequent treatment with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product and water-soluble magnesium salts.[8]

The entire sequence must be performed under strictly anhydrous conditions until the final work-up step, as Grignard reagents are highly basic and will be instantly quenched by protic sources like water.[5][6]

Figure 1. High-level overview of the Grignard reaction pathway for the synthesis of 4-methylthiophene-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 2-Bromo-4-methylthiophene | 98% | Sigma-Aldrich | Store under inert gas. |

| Magnesium Turnings | 99.5% | Sigma-Aldrich | Use fresh, unoxidized turnings. |

| Iodine | ACS Reagent | Fisher Scientific | For activation of Mg. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Must be inhibitor-free. Dry over sodium/benzophenone or use a solvent purification system. |

| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Local Supplier | Use freshly crushed, high-purity dry ice. |

| Hydrochloric Acid (HCl) | 3M Aqueous Solution | VWR | Prepare from concentrated HCl. |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Chloride (Brine) | ACS Grade | VWR | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying. |

| Equipment | |||

| Three-neck round-bottom flask | 500 mL | Flame-dried before use. | |

| Reflux condenser | With drying tube (CaCl₂ or Drierite). | ||

| Addition funnel | 125 mL | Pressure-equalizing. | |

| Magnetic stirrer and stir bar | |||

| Inert gas supply (N₂ or Ar) | With manifold. | ||

| Thermometer | Low-temperature. |

Experimental Workflow Diagram

Sources

- 1. espublisher.com [espublisher.com]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 8. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

Application Note: Decarboxylation of 4-Methylthiophene-2-Carboxylic Acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes mechanistic insights with practical, validated protocols for the decarboxylation of 4-methylthiophene-2-carboxylic acid to 3-methylthiophene.

Executive Summary

The decarboxylation of 4-methylthiophene-2-carboxylic acid is a pivotal transformation in the synthesis of 3-methylthiophene, a core building block for functionalized thiophene derivatives used in conductive polymers and pharmaceuticals. While thiophene-2-carboxylic acids are generally more resistant to thermal decarboxylation than their furan counterparts due to higher aromatic stabilization energy, the presence of the electron-donating methyl group at the C4 position facilitates the reaction via electrophilic aromatic substitution pathways.

This guide presents two distinct methodologies:

-

Method A (Catalytic/Precision): A mild, Silver(I)-catalyzed protodecarboxylation suitable for gram-scale research and library synthesis.

-

Method B (Thermal/Scale-up): A classical Copper/Quinoline thermal process optimized for cost-effective bulk production.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues. The decarboxylation of electron-rich heteroaromatics generally proceeds via one of two pathways depending on the conditions: Thermal SEAr (Protodecarboxylation) or Metal-Mediated Extrusion .

Pathway A: Thermal Protodecarboxylation (Acid-Catalyzed)

In the absence of metal catalysts, the reaction follows an

-

Ipso-Protonation: The reaction initiates with the protonation of the C2-carbon (the position bearing the carboxyl group). The 4-methyl group donates electron density (inductive effect), stabilizing the resulting sigma complex (arenium ion).

-

C-C Bond Cleavage: The

hybridized C2 center in the intermediate facilitates the loss of -

Re-aromatization: Loss of the proton restores the aromaticity, yielding 3-methylthiophene.

Pathway B: Metal-Mediated (Ag/Cu) Cycle

Under catalytic conditions (e.g.,

-

Salt Formation: The carboxylic acid reacts with the metal salt to form a metal carboxylate.

-

Decarboxylative Metalation:

is extruded, forming a Thienyl-Metal intermediate (e.g., Thienyl-Ag). -

Protodemetallation: The organometallic species is protonated by a sacrificial proton source (e.g., AcOH or solvent), releasing the product and regenerating the catalyst.

Mechanistic Visualization

The following diagram illustrates the duality of these pathways.

[1][2]

Experimental Protocols

Method A: Silver-Catalyzed Mild Decarboxylation (Recommended for R&D)

Based on the Goossen protocol, this method avoids harsh temperatures and toxic quinoline, ensuring high purity.

Reagents:

-

Substrate: 4-methylthiophene-2-carboxylic acid (1.0 equiv)

-

Catalyst: Silver Carbonate (

) (0.1 equiv) -

Additives: Acetic Acid (AcOH) (0.05 equiv) - Crucial for protodemetallation

-

Solvent: DMSO (Anhydrous) - 0.5 M concentration

Protocol Steps:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-methylthiophene-2-carboxylic acid (1.42 g, 10 mmol) and

(275 mg, 1.0 mmol). -

Solvation: Add DMSO (20 mL) and Acetic Acid (30 µL).

-

Reaction: Attach a reflux condenser. Heat the mixture to 110°C in an oil bath.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion is typically complete within 4–6 hours.

-

Workup: Cool to room temperature. Dilute with Diethyl Ether (50 mL) and wash with water (3 x 20 mL) to remove DMSO.

-

Purification: Dry the organic layer over

, filter, and concentrate carefully (product is volatile: bp ~115°C). Distillation or flash chromatography (Pentane) yields the pure oil.

Method B: Copper/Quinoline Thermal Decarboxylation (Scale-Up)

The classical "Sheppard" method. Best for multi-gram to kilogram scales where reagent cost is paramount.

Reagents:

-

Substrate: 4-methylthiophene-2-carboxylic acid (1.0 equiv)

-

Catalyst: Copper Powder (0.1 - 0.2 equiv)

-

Solvent: Quinoline (High boiling base, acts as solvent and proton acceptor)

Protocol Steps:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and distillation head.

-

Charging: Add substrate (50 g) and Copper powder (5 g) into Quinoline (150 mL).

-

Reaction: Heat the mixture rapidly to 200–220°C .

-

Critical: The product (3-methylthiophene, bp 115°C) will distill off as it forms.

-

-

Collection: Collect the distillate. The reaction drives itself to completion as the product is removed from the equilibrium.

-

Purification: The collected distillate usually contains traces of Quinoline. Wash with 10% HCl (to remove quinoline), then Water, then Brine. Dry and redistill.

Experimental Workflow Visualization

Critical Parameters & Troubleshooting

| Parameter | Method A (Ag/DMSO) | Method B (Cu/Quinoline) | Impact on Quality |

| Temperature | 100–120°C | 200–230°C | Method A: Too high (>140°C) degrades DMSO. Method B: Must exceed product BP (115°C) to drive distillation. |

| Water Content | Strictly Anhydrous | Tolerant | Water in Method A can kill the active Ag-carboxylate species. |

| Catalyst Load | 5–10 mol% | 10–50 wt% | Ag is expensive; recovery is difficult. Cu is cheap but requires filtration/disposal. |

| Regiocontrol | High | Moderate | Thermal methods may cause migration if temp is uncontrolled (scrambling). |

Common Failure Modes:

-

Incomplete Conversion (Method A): often due to "poisoning" of the Ag catalyst by sulfur impurities or lack of a proton source. Solution: Add 5% more AcOH.

-

Low Yield (Method B): Polymerization of the thiophene at high temperatures. Solution: Use a radical inhibitor (e.g., hydroquinone) during distillation.

Safety & Compliance

-

Thiophene Toxicity: 3-methylthiophene is volatile and has a potent, unpleasant odor. All operations must be performed in a fume hood .

-

DMSO Hazards: DMSO penetrates skin and carries dissolved toxins with it. Double-glove (Nitrile) when handling the reaction mixture in Method A.

-

Waste Disposal: Copper waste (Method B) is a heavy metal hazard. Silver waste (Method A) should be collected for reclamation.

References

-

Goossen, L. J., et al. (2006). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Advanced Synthesis & Catalysis.

-

Sheppard, W. A. (1973). "Indoles and Thiophenes via Decarboxylation." Organic Syntheses, Coll. Vol. 5.

-

Lukevics, E., et al. (1997). "Synthesis of methylthiophenes." Heterocycles.

-

Cornella, J., & Larrosa, I. (2009).[4] "Decarboxylative C-H activation of heteroaromatics." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiophene-2-Carboxylic Acid

[1]

Executive Summary

This guide addresses the synthesis of 4-methylthiophene-2-carboxylic acid (4-MTCA) . Users frequently encounter issues with regioselectivity (contamination with the 3-methyl isomer) and low yields during the carbonation step.[1]

This document prioritizes the Direct Lithiation route (most atom-economical) and the Halogen-Metal Exchange route (highest isomeric purity).[1]

CRITICAL DISTINCTION: This guide focuses on the simple acid (CAS: 14282-65-6).[1] If you are attempting to synthesize methyl 3-amino-4-methylthiophene-2-carboxylate (via Gewald reaction), please refer to our separate bulletin on Aminothiophene Synthesis, as the chemistry differs fundamentally.

Part 1: The Synthetic Pathways

Pathway A: Direct Lithiation of 3-Methylthiophene

Best for: Cost efficiency, fewer steps.[1] Mechanism: Sterically directed deprotonation at C5 (which becomes C2 in the final product).

The methyl group at C3 creates steric hindrance at the adjacent C2 position. Therefore, bulky bases favor deprotonation at the unhindered C5 position.

Pathway B: Halogen-Metal Exchange (from 2-bromo-4-methylthiophene)

Best for: Strict isomeric purity requirements (>99.5%).[1] Mechanism: Lithium-halogen exchange is kinetically faster than deprotonation, locking the regiochemistry before CO₂ addition.

Visual Workflow & Logic

The following diagram illustrates the decision logic and reaction pathways.

Figure 1: Decision tree for selecting the optimal synthetic route based on purity vs. cost constraints.

Part 2: Troubleshooting & Optimization (Q&A)

Section 1: Regioselectivity & Isomer Contamination

User Question: I am using Route A (Direct Lithiation). NMR shows ~10-15% of the 3-methyl-2-carboxylic acid isomer.[1] How do I eliminate this?

Root Cause: Lithiation of 3-methylthiophene is competing between the C2 (hindered) and C5 (unhindered) positions.[1] While C5 is favored, standard n-BuLi is small enough to attack C2, especially at higher temperatures or without directing additives.[1]

Corrective Protocol:

-

Switch Reagents: Replace n-BuLi with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is a bulkier, non-nucleophilic base that significantly improves selectivity for the less hindered C5 position [1].

-

Use Additives: If you must use n-BuLi, add TMEDA (Tetramethylethylenediamine) (1.1 eq).[1] TMEDA breaks up n-BuLi aggregates, increasing reactivity but also amplifying steric sensitivity, which helps favor the unhindered C5 position.

-

Temperature Control: Maintain reaction temperature strictly at -78°C during addition. Allow to warm to 0°C only if conversion is low, but be aware this risks scrambling.

Section 2: Low Yields (<50%)

User Question: My conversion is incomplete, and I recover a lot of starting material. I am using dry ice pellets for the quench.

Root Cause: Using solid dry ice often introduces two yield-killing factors:

-

Water Contamination: Dry ice condenses atmospheric moisture (ice crystals) on its surface.[1] This protonates the lithiated intermediate back to the starting material before it can react with CO₂.

-

Local Freezing: Dumping pellets into the reaction mixture causes local freezing of the solvent, encapsulating the organolithium species and preventing reaction.

Corrective Protocol:

-

The "Cannula" Method: Instead of adding dry ice to the flask, generate CO₂ gas in a separate flask (subliming dry ice) and pass it through a drying tube (CaCl₂) before bubbling it into your reaction mixture via a cannula or gas dispersion tube.

-

The "Slurry" Method: If you must use solid CO₂, wash the dry ice with anhydrous ether/hexane first to remove surface ice, and add it slowly to avoid thermal shock.

Section 3: Purification Difficulties

User Question: The product is an oil or sticky solid that won't crystallize. How do I purify it without column chromatography?

Root Cause: Thiophene carboxylic acids can be difficult to crystallize if contaminated with neutral impurities (unreacted thiophene) or isomeric acids.

Self-Validating Workup System: Use the Acid-Base Swing to purify without chromatography:

-

Extraction 1 (High pH): After quenching, add 1M NaOH. The product becomes the water-soluble carboxylate salt.[1] The unreacted starting material (thiophene) remains in the organic layer. Discard the organic layer.

-

Wash: Wash the aqueous layer once with ether to remove trace neutrals.

-

Precipitation (Low pH): Acidify the aqueous layer carefully with HCl to pH ~2. The pure acid should precipitate as a white/off-white solid.[1]

-

Recrystallization: If further purification is needed, recrystallize from Water/Methanol (3:1) or Toluene .

Part 3: Experimental Data & Benchmarks

The following table summarizes expected outcomes based on different protocols.

| Parameter | Method A: n-BuLi (Standard) | Method A: LiTMP (Optimized) | Method B: Halogen Exchange |

| Reagent | n-BuLi / THF | LiTMP / THF | n-BuLi / 2-bromo-precursor |

| Temperature | -78°C to 0°C | -78°C | -78°C |

| Regioselectivity | ~85:15 (C5:C2) | >98:2 (C5:C2) | >99:1 (C5:C2) |

| Typical Yield | 60-70% | 75-85% | 85-95% |

| Major Impurity | 3-methylthiophene-2-COOH | Trace Isomer | Brominated side-products |

Part 4: Detailed Protocol (Recommended Route A - Optimized)

Reagents:

-

3-Methylthiophene (1.0 eq)[1]

-

2,2,6,6-Tetramethylpiperidine (1.1 eq)[1]

-

n-BuLi (1.1 eq, 2.5M in hexanes)[1]

-

Anhydrous THF (10-15 volumes)

-

CO₂ (Gas, dried)[1]

Step-by-Step:

-

Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine in THF. Cool to 0°C. Add n-BuLi dropwise.[1] Stir for 30 mins.

-

Lithiation: Cool the LiTMP solution to -78°C . Add 3-methylthiophene dropwise (neat or in minimal THF).[1]

-

Incubation: Stir at -78°C for 1 hour. (Do not warm up; LiTMP is powerful enough to deprotonate at this temp).

-

Quench: Bubble anhydrous CO₂ gas into the solution for 30 mins while maintaining -78°C.

-

Workup: Allow to warm to RT. Quench with water.[1][2][3][4] Extract with ether (discard organic). Acidify aqueous phase with HCl to precipitate product.

References

-

Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Journal of Organic Chemistry, 2007, 72(3), 1031-1034.[1][5] [Link]

-

Reactivity of n-BuLi with Thiophene Derivatives. ResearchGate Discussions & Protocols. [Link]

-

Synthesis of Thiophenecarboxylic Acids. Organic Process Research & Development (General Reference for Workup). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 5. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-Methylthiophene-2-carboxylic Acid by Recrystallization

This guide provides in-depth troubleshooting and practical advice for the purification of 4-methylthiophene-2-carboxylic acid via recrystallization. It is designed for chemistry professionals in research and drug development who may encounter specific challenges during this purification technique. The content is structured in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 4-methylthiophene-2-carboxylic acid?

A1: The most critical step is selecting an appropriate solvent. An ideal solvent for recrystallization must satisfy a specific set of criteria: the compound of interest, 4-methylthiophene-2-carboxylic acid, should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.

The "like dissolves like" principle is a useful starting point.[2] 4-Methylthiophene-2-carboxylic acid is a polar molecule due to the carboxylic acid group, which can engage in hydrogen bonding. Therefore, polar solvents are logical candidates.

A systematic approach to solvent screening is recommended:

-

Place a small amount of the crude acid (e.g., 20-30 mg) into several test tubes.

-

To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]

-

Heat the tubes that show poor room-temperature solubility to the solvent's boiling point. The compound should now dissolve completely.

-

Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the most suitable choice.

Q2: Which solvents are recommended for the recrystallization of 4-methylthiophene-2-carboxylic acid, and why?

A2: Based on the polarity of the target molecule, several solvents and solvent systems are recommended. Carboxylic acids, in general, show good recrystallization behavior in alcohols or water.[3]

| Solvent System | Boiling Point (°C) | Rationale for Use | Potential Issues |

| Water | 100 °C | Excellent for polar compounds like carboxylic acids.[2][4] The high boiling point allows for a large solubility gradient upon cooling. It is also non-flammable and inexpensive. | The compound may have limited solubility even in boiling water, requiring large volumes. |

| Ethanol/Water | Variable (78-100 °C) | A mixed solvent system is highly effective. The acid is likely very soluble in hot ethanol but less soluble in water. Dissolve the acid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then cool. | "Oiling out" can occur if the solvent composition is not optimized.[5] |

| Methanol | 65 °C | A polar protic solvent that readily dissolves many carboxylic acids at elevated temperatures.[2] Its volatility makes it easy to remove from the final product. | The compound might be too soluble in cold methanol, leading to poor recovery. |

| Toluene | 111 °C | A non-polar aromatic solvent. While less intuitive, some aromatic carboxylic acids crystallize well from toluene.[2] It is particularly useful if the impurities are highly polar. | Toluene is flammable and has a higher boiling point, requiring careful handling. |

Troubleshooting Guide

Q3: I've added the hot solvent, but my crude 4-methylthiophene-2-carboxylic acid won't completely dissolve. What should I do?

A3: This issue typically arises from two possibilities: insufficient solvent or the presence of insoluble impurities.

Workflow: Addressing Insoluble Material

Caption: Decision process for handling undissolved solids.

Detailed Steps:

-

Add More Solvent: Add a small increment (5-10% of the current volume) of the hot solvent to the flask and bring the solution back to a boil. If the solid dissolves, your initial volume was simply too low. Be mindful that using a large excess of solvent will reduce your final yield.[6]

-

Perform Hot Filtration: If the solid persists after adding more solvent, it is likely an insoluble impurity. To remove it, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Q4: The solution has cooled, but no crystals have formed. What is the problem and how can I fix it?

A4: The failure of crystals to form upon cooling is a common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[5]

Troubleshooting Crystal Formation Failure

-

Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[5]

-

Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth to initiate.[4]

-

Seeding: If you have a small crystal of pure 4-methylthiophene-2-carboxylic acid, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

-

-

Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5] Re-heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood. Allow the more concentrated solution to cool again.

-

Cool Further: Ensure the solution has been cooled sufficiently. After reaching room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Q5: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being highly supersaturated or the presence of impurities that depress the melting point.[5][6]

Workflow: Resolving "Oiling Out"

Caption: Step-by-step process to fix an "oiled out" sample.

Corrective Actions:

-

Reheat and Add Solvent: Heat the flask until the oil redissolves completely.

-

Adjust Solvent: Add a small amount of additional hot solvent (if using a single solvent) or more of the "good" solvent (the one the compound is more soluble in, e.g., ethanol in an ethanol/water system) to decrease the saturation level.[6]

-

Slow Down Cooling: Cool the solution very slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature, or by loosely covering the flask with glass wool to insulate it. Slow cooling allows crystals to form properly at a temperature below the compound's melting point.

Q6: My final yield of pure 4-methylthiophene-2-carboxylic acid is very low. What are the common causes of product loss?

A6: A low recovery is a frequent problem in recrystallization. Several factors can contribute to this loss.[6][7]

Common Sources of Yield Loss:

-

Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the cold mother liquor.

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper and in the funnel stem.

-

Incomplete Crystallization: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave a larger amount of the compound dissolved.

-

Washing with the Wrong Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

-

Inherent Solubility: Every compound has some residual solubility even in the cold solvent. A 100% recovery is theoretically impossible.

To improve your yield, focus on using the minimum amount of hot solvent, ensuring slow and thorough cooling, and using ice-cold solvent for washing the filter cake.

Experimental Protocol

Recrystallization of 4-Methylthiophene-2-carboxylic Acid (Ethanol/Water System)

-

Dissolution: Place the crude 4-methylthiophene-2-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

-

Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise while swirling until the solution remains faintly turbid.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Solubility issues of 4-methylthiophene-2-carboxylic acid in water

Technical Support Center: 4-Methylthiophene-2-carboxylic Acid

Welcome to the technical support guide for 4-methylthiophene-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-methylthiophene-2-carboxylic acid and why is its solubility in water a concern?

4-Methylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and a carboxylic acid group.[1] The core structure consists of a hydrophobic thiophene ring and an additional nonpolar methyl group, which inherently limits its solubility in water. The carboxylic acid group is polar, but its contribution to overall solubility in neutral water is often insufficient to overcome the hydrophobic nature of the rest of the molecule. This poor aqueous solubility can pose significant challenges in various experimental settings, including biological assays, formulation development, and reaction chemistry.

Q2: Is there a reported value for the water solubility of 4-methylthiophene-2-carboxylic acid?

Currently, there is no specific, experimentally determined value for the water solubility of 4-methylthiophene-2-carboxylic acid readily available in public databases. However, by comparing it to structurally similar compounds, we can infer its behavior. For instance, the parent compound, thiophene-2-carboxylic acid, has a reported water solubility of 80 g/L at 20°C.[2] The addition of a methyl group to the thiophene ring in the 4-position is expected to increase the molecule's hydrophobicity and therefore decrease its water solubility compared to the parent compound.

Q3: What is the pKa of 4-methylthiophene-2-carboxylic acid, and why is this value critical for dissolution?

The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated). While an experimental pKa for 4-methylthiophene-2-carboxylic acid is not explicitly listed, the pKa of the closely related thiophene-2-carboxylic acid is approximately 3.49 at 25°C.[2] The pKa is a crucial parameter because the solubility of a carboxylic acid in water is highly pH-dependent.[3]

-

At pH < pKa: The compound exists predominantly in its neutral, protonated form (-COOH), which is less soluble.

-

At pH > pKa: The compound exists in its ionized, deprotonated carboxylate form (-COO⁻), which is a salt. This ionic form is significantly more polar and thus more soluble in water.

Therefore, by adjusting the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa, we can dramatically increase the solubility.

Q4: I've added the powdered compound to neutral water and it won't dissolve. What are the first steps I should take?

If you observe that 4-methylthiophene-2-carboxylic acid is not dissolving in neutral water (pH ~7.0), the primary and most effective method is to increase the pH. This deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.[4] A detailed protocol for this procedure is provided in the Troubleshooting Guide below. Mild heating and sonication can also be attempted, but pH adjustment is the most reliable first-line approach.

Physicochemical Properties Summary

For reference, the key properties of 4-methylthiophene-2-carboxylic acid and its parent compound are summarized below.

| Property | 4-Methylthiophene-2-carboxylic Acid | Thiophene-2-carboxylic Acid (for comparison) | Source |

| Molecular Formula | C₆H₆O₂S | C₅H₄O₂S | [1][5] |

| Molecular Weight | 142.18 g/mol | 128.15 g/mol | [1][5] |

| pKa | Not experimentally determined; predicted to be similar to the parent compound. | ~3.49 @ 25°C | [2] |

| Water Solubility | Low; expected to be less than the parent compound. | 80 g/L @ 20°C | [2] |

| Appearance | Solid | White to off-white solid | [2] |

Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to overcoming the solubility challenges of 4-methylthiophene-2-carboxylic acid in aqueous media.

Problem: Compound remains as a solid suspension in neutral water even after vigorous stirring or sonication.

Root Cause: The compound is in its protonated, poorly soluble carboxylic acid form at neutral pH. The hydrophobic thiophene ring and methyl group prevent effective hydration of the molecule.

Solution 1: pH Adjustment to Form a Soluble Salt (Primary Method)

This is the most recommended method for preparing aqueous stock solutions. By adding a base, you convert the insoluble acid into a soluble salt.

Step-by-Step Protocol:

-

Weigh the Compound: Accurately weigh the desired amount of 4-methylthiophene-2-carboxylic acid powder.

-

Initial Slurry: Add a portion (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q® or equivalent) to a suitable container. Add the weighed compound to the water to create a slurry.

-

Prepare Base Solution: Prepare a dilute stock solution of a strong base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

-

Titrate with Base: While stirring the slurry, add the base solution dropwise. The solid should begin to dissolve as the pH increases.

-

Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding base until all the solid has dissolved and the pH is approximately 2 units above the estimated pKa (a target pH of 6.0-7.0 is often a good starting point for complete dissolution).

-

Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water to reach the final target volume and concentration.

-

Final pH Check & Adjustment: Check the pH of the final solution. If your experimental protocol requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to lower the pH too much, as this could cause the compound to precipitate out of solution.

-

Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-particulates.

Troubleshooting Workflow Diagram

The following diagram illustrates the decision-making process for solubilizing 4-methylthiophene-2-carboxylic acid.

Caption: Decision workflow for solubilizing 4-methylthiophene-2-carboxylic acid.

Solution 2: Use of Organic Co-solvents for Stock Solutions